molecular formula C18H17ClN4O B5880957 1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904817-02-3

1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5880957
CAS No.: 904817-02-3
M. Wt: 340.8 g/mol
InChI Key: QUCSLRMCGKSXMY-UHFFFAOYSA-N
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Description

1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for probing the complex signaling pathways and biological functions associated with DYRK1A, a kinase implicated in central nervous system development and function. Its primary research value lies in its ability to selectively modulate DYRK1A activity, which is crucial for studies on Down syndrome, Alzheimer's disease, and other tauopathies, as DYRK1A phosphorylates key neuronal substrates including tau and amyloid precursor protein. The inhibition of DYRK1A by this triazole-carboxamide derivative also presents a strategic pathway for investigating novel therapeutic interventions for these conditions. Furthermore, beyond neuroscientific research, this inhibitor is utilized in cancer research, particularly in the study of glioblastoma, where DYRK1A activity influences tumorigenesis and stemness, and in diabetes research, due to the role of DYRK1A in regulating pancreatic beta-cell proliferation. The compound enables researchers to dissect the mechanisms controlling cell cycle progression and differentiation in various cellular models. Its high selectivity profile makes it an invaluable compound for conducting target validation experiments and for elucidating the pathophysiological consequences of DYRK1A dysregulation Source . Studies utilizing this inhibitor have been instrumental in advancing our understanding of the molecular basis of cognitive deficits and in identifying potential targets for managing abnormal tau phosphorylation in neurodegenerative disease models Source .

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-4-7-14(8-5-11)20-18(24)17-13(3)23(22-21-17)16-10-12(2)6-9-15(16)19/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCSLRMCGKSXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124818
Record name 1-(2-Chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-02-3
Record name 1-(2-Chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904817-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4OC_{19}H_{17}ClN_4O, and it features a triazole ring, which is known for its diverse biological activities. The presence of chlorine and methyl groups contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Synthesis

The synthesis of triazole derivatives often involves cycloaddition reactions and can be adapted to introduce various substituents that enhance biological activity. Recent studies have explored various synthetic pathways to optimize yields and purity, focusing on the incorporation of functional groups that may enhance anticancer properties .

Anticancer Activity

This compound has demonstrated promising anticancer activity in vitro:

  • Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells, particularly in breast (MCF-7) and liver (HepG2) cancer cell lines .
  • IC50 Values : In studies, derivatives related to this compound showed IC50 values ranging from 1.1 μM to 6.06 μM against various cancer cell lines, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial potential:

  • Inhibition Profile : It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, exhibiting good inhibition rates .
  • Comparative Studies : The antimicrobial efficacy was compared with established antibiotics, revealing that certain derivatives possess superior activity against resistant strains .

Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology evaluated a series of triazole derivatives including our compound. It was found that specific modifications led to enhanced apoptosis in H460 lung cancer cells, with significant increases in reactive oxygen species (ROS) production and LC3 expression levels, indicative of autophagy activation .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of triazole compounds. This study revealed that certain derivatives exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .

Data Summary

Activity Type Cell Line/Pathogen IC50/Effect Reference
AnticancerMCF-71.1 μM
AnticancerHepG21.4 μM
AnticancerH4606.06 μM
AntimicrobialE. coliInhibition observed
AntimicrobialS. aureusInhibition observed

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of this compound primarily revolve around its potential as an antimicrobial agent. Triazoles are known for their antifungal properties, and derivatives like this one have been studied for their efficacy against various fungal pathogens.

Antifungal Activity

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi, thereby disrupting cell membrane integrity.
  • Case Study : A study demonstrated that compounds similar to 1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant antifungal activity against Candida albicans and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.5 to 8 µg/mL, indicating potent activity compared to standard antifungal agents .

Agricultural Applications

In agriculture, this compound's derivatives have been researched for their role as fungicides and herbicides.

Fungicidal Properties

  • Efficacy Against Plant Pathogens : Research indicates that triazole compounds can effectively control fungal diseases in crops such as wheat and barley.
  • Field Trials : In field trials conducted on wheat infected with Fusarium graminearum, application of the compound resulted in a 40% reduction in disease severity compared to untreated controls .

Material Sciences

The unique properties of triazoles also lend themselves to applications in material sciences.

Polymer Chemistry

  • Synthesis of Functional Polymers : The compound can be utilized as a monomer in the synthesis of polymers with antimicrobial properties.
  • Case Study : A recent study explored the incorporation of triazole units into polymer backbones, resulting in materials with enhanced thermal stability and antimicrobial efficacy against bacteria like E. coli and S. aureus.

Data Tables

Application AreaSpecific UseEfficacy/Results
PharmaceuticalsAntifungal agentMIC: 0.5 - 8 µg/mL against fungi
AgricultureFungicide40% reduction in disease severity
Material SciencesFunctional polymersEnhanced thermal stability

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents and physical properties among related compounds:

Compound Name R₁ (1-position) R₂ (Amide Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 2-Chloro-5-methylphenyl 4-Methylphenyl C₁₉H₁₈ClN₅O 367.83 Not Reported
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chloro-4-methylphenyl 2-Methylphenyl C₁₈H₁₇ClN₄O 340.81 Not Reported
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl 3-Phenylisoxazolylmethyl C₂₀H₁₆ClN₅O₂ 393.83 Not Reported
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl C₂₀H₁₈ClN₅O₂ 403.84 Not Reported
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl C₁₆H₁₂Cl₂N₆O 375.22 Not Reported

Key Observations :

  • Amide Substituents : Bulky groups (e.g., isoxazolylmethyl in ) reduce solubility but may improve target specificity.
  • Amino Modifications: 5-Amino derivatives (e.g., in ) show enhanced antiproliferative activity, suggesting that electron-donating groups at the 5-position could modulate bioactivity.

Structural and Spectroscopic Analysis

  • NMR Shifts : The target compound’s ¹H-NMR spectrum is expected to show aromatic protons in the δ 7.2–7.6 ppm range (for substituted phenyl rings) and a singlet for the triazole methyl group at δ ~2.5 ppm, consistent with analogs .
  • Crystal Packing : Analogs like 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit twisted conformations (32.75° between triazole and phenyl planes), suggesting similar steric effects in the target compound .

Q & A

Basic: What are the standard synthetic routes for 1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using precursors like substituted acetylenes and azides.
  • Step 2: Functionalization of the triazole ring with a chloro-methylphenyl group at position 1 and a methyl group at position 5.
  • Step 3: Coupling the carboxamide group via reaction with 4-methylaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt).
    Key reaction conditions include anhydrous solvents (e.g., DMF or acetonitrile), controlled temperatures (60–80°C), and inert atmospheres. Characterization employs TLC for monitoring and NMR/MS for structural confirmation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substituent positions. For example, the triazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected m/z 340.81 for C18H17ClN4O) .
  • X-ray Diffraction: Single-crystal studies resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks in the carboxamide group) .

Advanced: How can reaction regioselectivity be controlled during triazole ring formation?

Methodological Answer:
Regioselectivity in CuAAC is influenced by:

  • Catalyst choice: Copper(I) iodide favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-products.
  • Substituent electronic effects: Electron-withdrawing groups on azides (e.g., aryl chlorides) direct regiochemistry.
  • Solvent polarity: Polar aprotic solvents (e.g., DMSO) enhance reaction control. Post-synthesis, HPLC or 2D NMR (e.g., NOESY) verifies regioselectivity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., kinase domains). The carboxamide group often forms hydrogen bonds with catalytic residues.
  • QSAR Modeling: Correlates structural features (e.g., logP, polar surface area) with activity. For example, chloro-substituted phenyl groups enhance lipophilicity, affecting membrane permeability .
  • MD Simulations: Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns simulations) .

Basic: What biological activities are reported for structurally analogous triazole-carboxamides?

Methodological Answer:
Analogous compounds exhibit:

  • Anticancer Activity: Inhibition of tubulin polymerization (IC50 ~1–10 µM in HeLa cells) via triazole-mediated interactions .
  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis (MIC 8–32 µg/mL against S. aureus).
  • Assay Design: In vitro MTT assays for cytotoxicity and disk diffusion for antimicrobial screening are standard .

Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?

Methodological Answer:

  • Factor Screening: Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design.
  • Response Surface Methodology (RSM): Central composite design optimizes parameters (e.g., 75°C, 10 mol% CuI, 18-hour reaction time).
  • Statistical Validation: ANOVA confirms model significance (p < 0.05). Yield improvements from 45% to 72% have been documented in similar systems .

Advanced: What crystallographic insights exist for related triazole-carboxamides?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., 25% H-bonding, 15% π-π stacking in analogous compounds).
  • Packing Diagrams: Reveal layered structures stabilized by carboxamide dimers.
  • Thermal Analysis: DSC/TGA data correlate crystallinity with thermal stability (decomposition >250°C) .

Basic: How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate at pH 1–13 (37°C, 24 hours) and monitor via HPLC. The compound shows instability at pH >10 due to triazole ring hydrolysis.
  • Thermal Stress Testing: Heat at 40–80°C for 72 hours; degradation products (e.g., free carboxamide) identified by LC-MS .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis: Compare IC50 values across studies using standardized units (e.g., µM vs. µg/mL).
  • Assay Replication: Control variables (e.g., cell passage number, serum concentration).
  • Structural Confirmation: Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Advanced: How does the chloro-methylphenyl substituent influence pharmacokinetics?

Methodological Answer:

  • LogP Calculations: The chloro group increases logP by ~0.5 units, enhancing blood-brain barrier penetration (predicted via SwissADME).
  • CYP450 Metabolism: In vitro microsomal assays show slower oxidation (t1/2 > 60 min) compared to non-halogenated analogs.
  • Protein Binding: Fluorescence displacement assays indicate 85% binding to human serum albumin .

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